molecular formula C9H12F3N3OS B15130894 (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide

(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide

Cat. No.: B15130894
M. Wt: 267.27 g/mol
InChI Key: CGTPEBJCRIOMLM-XRGYYRRGSA-N
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Description

(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a hydroxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Hydroxylation: The hydroxy group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the carbothioamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The carbothioamide group may participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aR)-3-Hydroxy-3-(methyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (3S,3aR)-3-Hydroxy-3-(chloromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its methyl or chloromethyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H12F3N3OS

Molecular Weight

267.27 g/mol

IUPAC Name

(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide

InChI

InChI=1S/C9H12F3N3OS/c10-9(11,12)8(16)5-3-1-2-4-6(5)14-15(8)7(13)17/h5,16H,1-4H2,(H2,13,17)/t5-,8+/m1/s1

InChI Key

CGTPEBJCRIOMLM-XRGYYRRGSA-N

Isomeric SMILES

C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=S)N

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=S)N

Origin of Product

United States

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